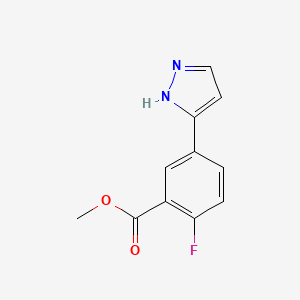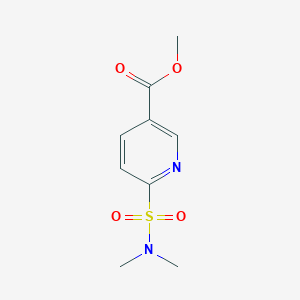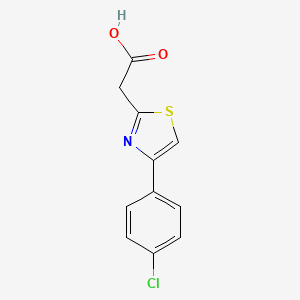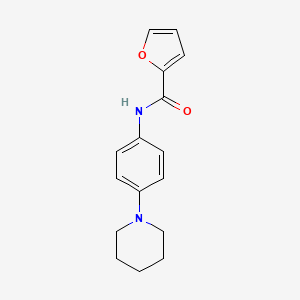![molecular formula C11H8F3NS2 B12115326 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol](/img/structure/B12115326.png)
5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[3-(Trifluorometil)fenil]metil}-1,3-tiazol-2-tiol es un compuesto heterocíclico que presenta un anillo de tiazol sustituido con un grupo trifluorometilfenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-{[3-(Trifluorometil)fenil]metil}-1,3-tiazol-2-tiol típicamente implica los siguientes pasos:
Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar mediante la síntesis de tiazol de Hantzsch, que implica la condensación de α-halocetonas con tioamidas.
Introducción del grupo trifluorometilfenilo: El grupo trifluorometilfenilo se puede introducir a través de una reacción de sustitución aromática nucleofílica, donde un haluro de trifluorometilbencilo reacciona con el anillo de tiazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para la síntesis a gran escala, como el uso de reactores de flujo continuo para mejorar el rendimiento y reducir el tiempo de reacción. Los catalizadores y solventes se seleccionan para mejorar la eficiencia y la selectividad de las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo tiol en 5-{[3-(Trifluorometil)fenil]metil}-1,3-tiazol-2-tiol puede sufrir oxidación para formar disulfuros.
Reducción: El compuesto se puede reducir para modificar el anillo de tiazol o el grupo trifluorometilfenilo.
Sustitución: El anillo de tiazol puede participar en reacciones de sustitución electrofílica y nucleofílica.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno u otros agentes oxidantes se pueden utilizar en condiciones suaves.
Reducción: Se emplean comúnmente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar agentes halogenantes o nucleófilos dependiendo de la sustitución deseada.
Productos principales
Oxidación: Disulfuros o sulfoxidos.
Reducción: Derivados de tiazol reducidos.
Sustitución: Diversos derivados de tiazol sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede actuar como ligando en la catálisis de metales de transición, mejorando la reactividad y la selectividad de los procesos catalíticos.
Ciencia de materiales: Se puede utilizar en la síntesis de materiales avanzados con propiedades electrónicas u ópticas específicas.
Biología y medicina
Agentes antimicrobianos: Debido a su anillo de tiazol, el compuesto exhibe una actividad antimicrobiana potencial.
Desarrollo de fármacos: Puede servir como andamiaje para diseñar nuevos fármacos que se dirijan a vías biológicas específicas.
Industria
Agricultura: El compuesto se puede utilizar en el desarrollo de agroquímicos para el control de plagas.
Ciencia de polímeros: Se puede incorporar a los polímeros para mejorar sus propiedades, como la estabilidad térmica y la resistencia a la degradación.
Mecanismo De Acción
El mecanismo por el cual 5-{[3-(Trifluorometil)fenil]metil}-1,3-tiazol-2-tiol ejerce sus efectos implica interacciones con objetivos moleculares como enzimas o receptores. El grupo trifluorometil aumenta la lipofilia del compuesto, permitiéndole penetrar las membranas biológicas de manera más efectiva. El anillo de tiazol puede interactuar con los sitios activos de las enzimas, inhibiendo su actividad o modulando su función.
Comparación Con Compuestos Similares
Compuestos similares
5-Metil-1,3-tiazol-2-tiol: Estructura similar pero carece del grupo trifluorometilfenilo.
2-Mercaptobenzotiazol: Contiene un anillo de benzotiazol en lugar de un anillo de tiazol simple.
1,3,4-Tiadiazol-2-tiol: Presenta un anillo de tiadiazol en lugar de un anillo de tiazol.
Singularidad
5-{[3-(Trifluorometil)fenil]metil}-1,3-tiazol-2-tiol es único debido a la presencia del grupo trifluorometilfenilo, que imparte propiedades electrónicas y estéricas distintas. Esto lo hace más versátil en diversas reacciones químicas y mejora su potencial en el diseño de fármacos y la ciencia de materiales.
Propiedades
Fórmula molecular |
C11H8F3NS2 |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H8F3NS2/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-15-10(16)17-9/h1-4,6H,5H2,(H,15,16) |
Clave InChI |
KSKLCIRNUOFDPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CNC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine](/img/structure/B12115279.png)
![1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-{[1,1'-biphenyl]-4-yloxy}propan-2-ol](/img/structure/B12115287.png)


![3-(1-Hydroxyethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12115315.png)
![2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane](/img/structure/B12115320.png)

